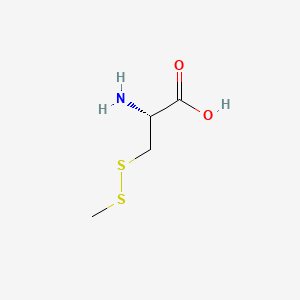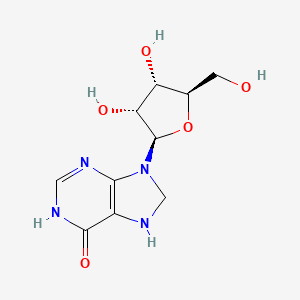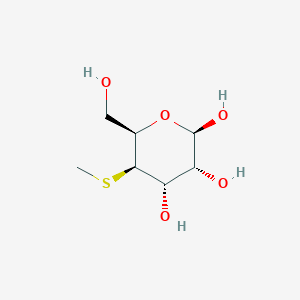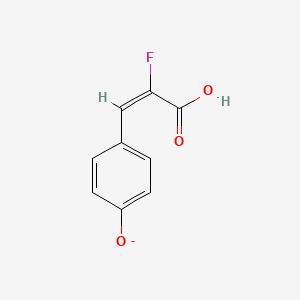
S-Methylthiocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl Thiocysteine Group is an organic compound belonging to the class of L-cysteine-S-conjugates. These compounds contain L-cysteine where the thio-group is conjugated. The molecular formula of S-Methyl Thiocysteine Group is C4H9NO2S2, and it has a molecular weight of 167.25 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Methyl Thiocysteine Group can be synthesized through the reaction of L-cysteine with methylating agents under controlled conditions. The reaction typically involves the use of methyl iodide or dimethyl sulfate as the methylating agent. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure the stability of the thiol group .
Industrial Production Methods
In industrial settings, the production of S-Methyl Thiocysteine Group involves the use of large-scale reactors where L-cysteine is reacted with methylating agents under optimized conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
S-Methyl Thiocysteine Group undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are employed.
Substitution: Alkyl halides or acyl chlorides are used as reagents.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
S-Methyl Thiocysteine Group has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes involving sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of S-Methyl Thiocysteine Group involves its interaction with various molecular targets and pathways. It is known to participate in redox reactions, where it can act as an antioxidant by scavenging reactive oxygen species. Additionally, it can modulate the activity of enzymes involved in sulfur metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A naturally occurring amino acid with a similar structure but without the methyl group.
S-Methylcysteine: Similar to S-Methyl Thiocysteine Group but with different functional groups.
Homocysteine: Another sulfur-containing amino acid involved in similar metabolic pathways
Uniqueness
S-Methyl Thiocysteine Group is unique due to its specific methylation, which imparts distinct chemical properties and biological activities compared to its analogs. This methylation can influence its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
33784-54-2 |
|---|---|
Molecular Formula |
C4H9NO2S2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
PYFNLWPQPNXHCS-VKHMYHEASA-N |
Isomeric SMILES |
CSSC[C@@H](C(=O)O)N |
Canonical SMILES |
CSSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)





![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![{[(2,2-Dihydroxy-ethyl)-(2,3,4,5-tetrahydroxy-6-phosphonooxy-hexyl)-amino]-methyl}-phosphonic acid](/img/structure/B10778066.png)

![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
